4-Methylidenehept-1-ene

Description

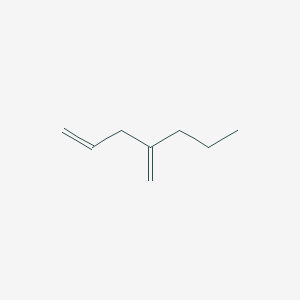

Structure

3D Structure

Properties

CAS No. |

32852-38-3 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

4-methylidenehept-1-ene |

InChI |

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4H,1,3,5-7H2,2H3 |

InChI Key |

QZLIBACUUHYHAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylidenehept-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylidenehept-1-ene is an organic compound with the molecular formula C₈H₁₄.[1] Structurally, it is a conjugated diene, characterized by two double bonds separated by a single bond. This arrangement—specifically a 1,3-diene system—confers unique chemical properties and reactivity compared to alkenes with isolated double bonds. The delocalization of pi-electrons across the conjugated system results in enhanced thermodynamic stability.[2][3] This guide provides a summary of the computed chemical properties of this compound, a proposed experimental protocol for its synthesis, and an overview of its expected chemical reactivity based on the principles governing conjugated dienes.

Core Chemical Properties

Due to a lack of experimentally determined values, the properties of this compound are presented below based on computational predictions available from public databases.

| Property | Value (Computed) | Source |

| Molecular Formula | C₈H₁₄ | PubChem |

| Molecular Weight | 110.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | Not assigned | - |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 122 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

Table 1: Computed Chemical and Physical Properties of this compound.

Proposed Synthesis via Dehydration of an Allylic Alcohol

A plausible and common method for the synthesis of conjugated dienes is the acid-catalyzed dehydration of a corresponding allylic alcohol.[2][4] This proposed protocol outlines the synthesis of this compound from the precursor 4-methylhept-1-en-4-ol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser. The top of the condenser is fitted with a drying tube containing calcium chloride.

-

Reagents:

-

4-methylhept-1-en-4-ol (1 mole equivalent)

-

Anhydrous toluene (2 mL per gram of alcohol)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 mole equivalent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

The allylic alcohol, 4-methylhept-1-en-4-ol, and toluene are added to the round-bottom flask.

-

p-Toluenesulfonic acid is added to the flask, and the mixture is stirred.

-

The reaction mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

-

Workup and Purification:

-

The flask is allowed to cool to room temperature.

-

The reaction mixture is transferred to a separatory funnel and washed twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is then washed with brine, separated, and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

Toluene is removed from the filtrate using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Chemical Reactivity

As a conjugated diene, this compound is expected to undergo reactions typical for this class of compounds, primarily electrophilic additions and cycloadditions.

4.1 Electrophilic Addition

Electrophilic attack on conjugated dienes can result in two main products: the 1,2-addition product and the 1,4-addition product.[5][6] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[3][7] The distribution of these products is often dependent on reaction conditions such as temperature.

-

1,2-Addition: The electrophile adds to C1, and the nucleophile adds to C2. This is often the kinetic product, favored at lower temperatures.[5]

-

1,4-Addition (Conjugate Addition): The electrophile adds to C1, and the nucleophile adds to C4, resulting in a shift of the double bond. This is typically the thermodynamic product, favored at higher temperatures.[5]

4.2 Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[8] this compound can act as the 4π-electron component (the diene) in this reaction, reacting with a 2π-electron component (a dienophile) such as maleic anhydride or an acrylate. A critical requirement for the diene is its ability to adopt an s-cis conformation to allow for the concerted formation of the new sigma bonds.[9][10] The reaction is highly stereospecific.[9]

Conclusion

This compound represents a simple, non-cyclic conjugated diene. While specific, experimentally verified data on its properties are scarce, its chemical behavior can be reliably predicted based on its structure. The computational data provides a baseline for its physical characteristics, and its reactivity is expected to be dominated by the classic reactions of conjugated dienes, namely electrophilic addition and Diels-Alder cycloaddition. The proposed synthesis protocol offers a viable route for its preparation, which would enable further experimental investigation into its properties and potential applications. For professionals in drug development, while this specific molecule may not have direct applications, understanding the reactivity of the conjugated diene motif is fundamental to the synthesis of more complex molecular architectures.

References

- 1. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 2. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic Addition to Conjugated Dienes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 6. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

A Technical Guide to 4-Methylidenehept-1-ene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylidenehept-1-ene, a valuable unsaturated hydrocarbon in organic synthesis. This document details its chemical structure, physicochemical properties, and a representative synthetic protocol.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical formula is C8H14.[1] The structure features a seven-carbon chain with a double bond between the first and second carbons (an alkene) and a methylidene group (=CH2) at the fourth carbon.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are computationally derived and sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Exact Mass | 110.10955 g/mol |

| Monoisotopic Mass | 110.10955 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 148 |

Representative Synthetic Protocol: The Wittig Reaction

Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide.[4] For the synthesis of a terminal alkene with a methylidene group, methylenetriphenylphosphorane (Ph3P=CH2) is the ylide of choice.[4]

Materials

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Hept-1-en-4-one (the ketone precursor)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen-filled glovebox)

-

Standard laboratory glassware for reaction, workup, and purification

Methodology

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The flask is cooled in an ice bath. A stoichiometric amount of a strong base is added slowly to the suspension with vigorous stirring. The mixture is allowed to warm to room temperature and stirred until the ylide is formed, often indicated by a color change.

-

Reaction with Ketone: The ketone precursor, hept-1-en-4-one, dissolved in the anhydrous solvent, is added dropwise to the ylide solution at 0°C. The reaction mixture is then stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound. The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Generalized workflow of the Wittig reaction for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Substituted 1,4-Dienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic methodologies for constructing substituted 1,4-dienes, critical structural motifs in numerous natural products and pharmaceutical agents. The content is structured to offer both a conceptual understanding of the underlying reaction mechanisms and practical, detailed protocols for laboratory application.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, including those that constitute the backbone of 1,4-dienes. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling utilizes an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.[1]

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Mechanism of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of a 1,4-diene via Suzuki-Miyaura coupling is as follows:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl boronic acid or ester (1.0 eq.), the allyl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and water.

-

Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diene.

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Vinyl Boronic Acid/Ester | Allyl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (E)-1-Hexenylboronic acid | Allyl bromide | Pd(PPh₃)₄ (3) | NaOEt | Benzene | Reflux | 2 | 98 | [2] |

| 2 | (Z)-1-Hexenylboronic acid | Allyl bromide | Pd(PPh₃)₄ (3) | NaOEt | Benzene | Reflux | 2 | 97 | [2] |

| 3 | Vinylboronic acid pinacol ester | Cinnamyl chloride | PdCl₂(dppf) (3) | K₃PO₄ | THF | 60 | 12 | 85 | N/A |

| 4 | Styrylboronic acid | Prenyl bromide | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | N/A |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[3] A key advantage of this method is the tolerance of a wide variety of functional groups.[4] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[3]

Mechanism of Stille Coupling:

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[3]

Mechanism of the Stille Coupling Reaction.

Experimental Protocol: Stille Coupling

A general procedure for the synthesis of a 1,4-diene via Stille coupling is as follows:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the organic halide (1.0 eq.), the organostannane (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable anhydrous solvent (e.g., THF, toluene, or DMF).

-

Additives such as CuI or LiCl can be included to facilitate the reaction.

-

Heat the reaction mixture to the required temperature (typically 60-120 °C) and stir for several hours (4-48 h), monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 1,4-diene.

Quantitative Data: Stille Coupling

| Entry | Vinyl Stannane | Allyl Halide/Triflate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (E)-Tributyl(styryl)stannane | Allyl bromide | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 88 | [5] |

| 2 | Tributyl(vinyl)stannane | Cinnamyl chloride | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 80 | 6 | 91 | [5] |

| 3 | (Z)-Tributyl(1-hexenyl)stannane | Prenyl bromide | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (6) | - | Toluene | 100 | 12 | 78 | [6] |

| 4 | Tributyl(isopropenyl)stannane | Geranyl chloride | Pd(OAc)₂ (2), AsPh₃ (4) | LiCl | NMP | 25 | 24 | 82 | [3] |

Negishi Coupling

The Negishi coupling employs an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide or triflate.[7] Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions.[7]

Mechanism of Negishi Coupling:

The mechanism of the Negishi coupling follows the same fundamental catalytic cycle as the Suzuki-Miyaura and Stille couplings.[8]

Mechanism of the Negishi Coupling Reaction.

Experimental Protocol: Negishi Coupling

A general procedure for the synthesis of a 1,4-diene via Negishi coupling is as follows:

-

Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding organic halide with activated zinc dust in an anhydrous solvent like THF.

-

In a separate flame-dried flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂) and any necessary ligands.

-

Add the organic halide (1.0 eq.) and the organozinc reagent (1.2-1.5 eq.) to the catalyst mixture.

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1,4-diene.

Quantitative Data: Negishi Coupling

| Entry | Vinyl Zinc Reagent | Allyl Halide/Triflate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (E)-1-Hexenylzinc chloride | Allyl bromide | Pd(PPh₃)₄ (5) | THF | 25 | 4 | 95 | [7] |

| 2 | Vinylzinc bromide | Cinnamyl chloride | Ni(dppe)Cl₂ (5) | THF | 60 | 8 | 87 | [7] |

| 3 | Isopropenylzinc chloride | Prenyl bromide | Pd₂(dba)₃ (2), XPhos (8) | Dioxane | 80 | 12 | 90 | [9] |

| 4 | Styrylzinc chloride | Geranyl chloride | Pd(OAc)₂ (2), P(o-tol)₃ (4) | THF | 50 | 6 | 93 | [10] |

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, provides a direct route to 1,4-dienes by the catalytic scrambling of double bonds between two different olefinic substrates.[11] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high functional group tolerance and activity.[11]

Mechanism of Olefin Metathesis:

The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.[12]

Mechanism of Olefin Cross-Metathesis.

Experimental Protocol: Olefin Cross-Metathesis

A general procedure for the synthesis of a 1,4-diene via cross-metathesis is as follows:

-

To a clean, dry flask under an inert atmosphere, add the two olefin substrates (typically with one in excess to favor the cross-product) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in one portion.

-

Stir the reaction mixture at room temperature or with gentle heating (up to 40 °C) for the required time (1-24 h), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the 1,4-diene.

Quantitative Data: Olefin Cross-Metathesis

| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Octene | Allylbenzene | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | [13] |

| 2 | 1-Decene | 4-Penten-1-ol | Hoveyda-Grubbs II (3) | Toluene | 25 | 6 | 90 | [13] |

| 3 | Styrene | 1-Hexene | Grubbs II (2) | CH₂Cl₂ | 40 | 8 | 78 | [14] |

| 4 | Acrylonitrile | 1-Pentene | Grubbs II (5) | CH₂Cl₂ | 25 | 24 | 65 | [15] |

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted, intramolecular reactions involving the migration of a σ-bond across a π-system. The[16][16]-sigmatropic rearrangements, namely the Cope and Claisen rearrangements, are particularly useful for the synthesis of 1,4-dienes.

Cope Rearrangement

The Cope rearrangement is the thermal isomerization of a 1,5-diene.[17] The reaction is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the product.[17] The reaction proceeds through a concerted, chair-like transition state.[18]

Mechanism of Cope Rearrangement:

The Cope rearrangement is a classic example of a[16][16]-sigmatropic shift.[19]

Mechanism of the Cope Rearrangement.

Experimental Protocol: Cope Rearrangement

A general procedure for a thermal Cope rearrangement is as follows:

-

Place the 1,5-diene substrate in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the substrate to a high temperature (typically 150-300 °C) in the absence of a solvent or in a high-boiling solvent (e.g., decalin).[20]

-

Maintain the temperature for a period of time ranging from a few hours to several days.

-

Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

-

After cooling, purify the product by distillation or column chromatography.

Quantitative Data: Cope Rearrangement

| Entry | Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 3-Methyl-1,5-hexadiene | Neat | 300 | 6 | 1,5-Heptadiene | >95 | [19] |

| 2 | cis-1,2-Divinylcyclobutane | Neat | 150 | 2 | 1,5-Cyclooctadiene | >90 | [19] |

| 3 | 3,4-Dimethyl-1,5-hexadiene | Decalin | 220 | 24 | 2,6-Octadiene | 85 | [18] |

| 4 | Bicyclo[2.2.0]hexa-2,5-diene | CCl₄ | 200 | 1 | Benzene | 100 | [17] |

Claisen Rearrangement

The Claisen rearrangement is the[16][16]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[21] The reaction is typically thermally induced and proceeds through a concerted, chair-like transition state.[22]

Mechanism of Claisen Rearrangement:

The Claisen rearrangement is an oxa-analog of the Cope rearrangement.[21]

Mechanism of the Claisen Rearrangement.

Experimental Protocol: Claisen Rearrangement

A general procedure for a thermal Claisen rearrangement is as follows:

-

The allyl vinyl ether is heated, either neat or in a high-boiling, non-polar solvent.

-

The reaction temperature is typically in the range of 150-250 °C.[23]

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

After cooling, the product can be purified by distillation or column chromatography.

Quantitative Data: Claisen Rearrangement

| Entry | Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Allyl phenyl ether | Neat | 250 | 3 | 2-Allylphenol | 75 | [23] |

| 2 | Crotyl propenyl ether | Decalin | 180 | 5 | 3-Methyl-4-hexenal | 88 | [22] |

| 3 | Allyl vinyl ether | Neat | 200 | 4 | 4-Pentenal | 90 | [21] |

| 4 | Geranyl vinyl ether | Xylene | 205 | 2 | Citronellal | 85 | [24] |

Conclusion

The synthesis of substituted 1,4-dienes can be achieved through a variety of powerful and versatile methodologies. Cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Negishi couplings, offer broad substrate scope and functional group tolerance. Olefin metathesis provides a direct and atom-economical route, while sigmatropic rearrangements such as the Cope and Claisen rearrangements offer elegant and often stereospecific pathways to these important structural motifs. The choice of a particular method will depend on the specific target molecule, the availability of starting materials, and the desired stereochemistry. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

- 1. An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cross Metathesis [organic-chemistry.org]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. Metathesis [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Claisen Rearrangement [organic-chemistry.org]

- 22. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. redalyc.org [redalyc.org]

Spectroscopic Profile of 4-Methylidenehept-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylidenehept-1-ene is a diolefin with the molecular formula C₈H₁₄. As a volatile organic compound, its characterization relies heavily on spectroscopic techniques. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions based on established principles with general experimental protocols applicable to its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts for similar functional groups and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | dddd | 1H | H-2 |

| ~5.0 | dd | 1H | H-1a (trans to C3) |

| ~4.9 | dd | 1H | H-1b (cis to C3) |

| ~4.8 | s | 2H | H-8 |

| ~2.1 | t | 2H | H-3 |

| ~2.0 | t | 2H | H-5 |

| ~1.4 | sextet | 2H | H-6 |

| ~0.9 | t | 3H | H-7 |

Predicted for a solution in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~148 | C-4 |

| ~138 | C-2 |

| ~114 | C-1 |

| ~110 | C-8 |

| ~38 | C-3 |

| ~32 | C-5 |

| ~23 | C-6 |

| ~14 | C-7 |

Predicted for a solution in CDCl₃ at 75 MHz.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3080-3010 | =C-H stretch |

| 2960-2850 | C-H stretch (alkyl) |

| 1645 | C=C stretch (alkene) |

| 1465 | -CH₂- bend |

| 990 and 910 | =C-H bend (vinyl) |

| 890 | =C-H bend (gem-disubstituted) |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 scans or more).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr), transparent to IR radiation.[4]

-

Pipette

-

Acetone for cleaning

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Spectrum Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12][13]

-

Appropriate GC column (e.g., a non-polar capillary column like DB-5).[14]

-

Volatile solvent (e.g., hexane or dichloromethane) for sample dilution.[14]

-

Microsyringe for injection.

-

Sample of this compound.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in hexane).

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300).

-

-

Injection and Analysis:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet.[12]

-

The compound will travel through the GC column, separating it from any impurities.

-

As the compound elutes from the column, it will enter the mass spectrometer's ion source (typically electron ionization at 70 eV).

-

The molecules will be ionized and fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The output will be a total ion chromatogram (TIC) showing the retention time of the compound.

-

A mass spectrum will be generated for the peak corresponding to this compound.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.[15][16][17][18]

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. Experimental Design [web.mit.edu]

- 14. uoguelph.ca [uoguelph.ca]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. uni-saarland.de [uni-saarland.de]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methylidenehept-1-ene

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-methylidenehept-1-ene. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral data, experimental protocols, and the structural relationships of the molecule's proton environments.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using a reliable online prediction tool. This data provides a close approximation of the expected chemical shifts, multiplicities, and coupling constants.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1a | 5.80 | ddd (doublet of doublet of doublets) | J_H1a-H1b_ ≈ 1.5, J_H1a-H2_ ≈ 10.5, J_H1a-H3_ ≈ 17.0 | 1H |

| H-1b | 5.05 | ddd (doublet of doublet of doublets) | J_H1b-H1a_ ≈ 1.5, J_H1b-H2_ ≈ 1.5, J_H1b-H3_ ≈ 10.5 | 1H |

| H-2 | 5.00 | ddd (doublet of doublet of doublets) | J_H2-H1a_ ≈ 10.5, J_H2-H1b_ ≈ 1.5, J_H2-H3_ ≈ 17.0 | 1H |

| H-3a, H-3b | 2.10 | t (triplet) | J_H3-H5_ ≈ 7.5 | 2H |

| H-4'a, H-4'b | 4.75 | s (singlet) | - | 2H |

| H-5a, H-5b | 2.05 | t (triplet) | J_H5-H6_ ≈ 7.5 | 2H |

| H-6a, H-6b | 1.40 | sextet | J_H6-H5_ ≈ 7.5, J_H6-H7_ ≈ 7.5 | 2H |

| H-7a, H-7b, H-7c | 0.90 | t (triplet) | J_H7-H6_ ≈ 7.5 | 3H |

Experimental Protocols

The following describes a standard methodology for the acquisition of a ¹H NMR spectrum for a liquid organic compound like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from contaminants. If necessary, purify the compound using an appropriate technique such as distillation or chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure optimal signal detection.

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines. This can be performed manually or automatically.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses.

-

Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Structural Relationships and Signal Assignment

The following diagram illustrates the logical connections between the unique proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Methylidenehept-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Methylidenehept-1-ene. It includes predicted spectral data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of unsaturated hydrocarbons.

Predicted 13C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following table summarizes the predicted 13C NMR chemical shifts. These predictions were obtained from reputable online spectroscopic databases and provide a reliable estimate for the purposes of structural elucidation.

| Carbon Atom (C#) | Predicted Chemical Shift (δ) in ppm |

| 1 | 114.9 |

| 2 | 138.4 |

| 3 | 40.8 |

| 4 | 148.5 |

| 5 | 31.9 |

| 6 | 22.8 |

| 7 | 14.1 |

| 8 (Methylidene) | 111.8 |

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the data presented in the 13C NMR table.

Experimental Protocols

Synthesis of Terminal Dienes: A General Procedure

A common and effective method for the synthesis of terminal dienes involves the Wittig reaction, which is a versatile olefination process. The following is a representative protocol.

Materials:

-

An appropriate aldehyde or ketone precursor

-

A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for column chromatography)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of the aldehyde or ketone precursor in the anhydrous solvent dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure terminal diene.

13C NMR Spectrum Acquisition: A Standard Protocol

The following is a standard procedure for obtaining a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

NMR tubes (5 mm diameter).

-

Deuterated solvent (e.g., chloroform-d, CDCl3).

-

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent signal can also be used for referencing).

Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified compound in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

If using an internal standard, add a small drop of TMS to the solution.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.

-

Set up the 13C NMR experiment parameters. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1) is required.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is needed compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.

-

-

Start the acquisition.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Perform a baseline correction.

-

Reference the spectrum. If TMS was used, set its signal to 0.0 ppm. Otherwise, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is desired (note that standard proton-decoupled 13C NMR spectra are generally not quantitative).

-

Pick and label the peaks.

Logical Workflow for 13C NMR Analysis

The following diagram outlines the logical workflow for the 13C NMR analysis of a synthesized compound such as this compound.

Physical Properties of 4-Methylidenehept-1-ene and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a comprehensive overview of the physical properties of 4-methylidenehept-1-ene and its structural isomers. Due to a lack of available experimental data for this compound in peer-reviewed literature and chemical databases, this document focuses on the known physical properties of representative C8H14 diene isomers. The guide is intended to serve as a foundational resource, offering insights into the expected physical characteristics of these compounds and detailed methodologies for their experimental determination. All quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide visualizes the structural relationships between different classes of diene isomers using the DOT language for graph visualization.

Introduction

Dienes, hydrocarbons containing two carbon-carbon double bonds, are crucial building blocks in organic synthesis and play a significant role in the development of novel therapeutics and materials. Their physical properties, such as boiling point, density, and refractive index, are fundamental parameters that influence their reactivity, purification, and application. The arrangement of the double bonds within the carbon skeleton categorizes dienes into three main types: conjugated, isolated, and cumulated (allenes), with each class exhibiting distinct physical and chemical characteristics.[1][2][3] this compound, with the molecular formula C8H14, is a conjugated diene. Understanding the physical properties of its isomers is essential for predicting their behavior in various chemical processes.

This guide summarizes the available experimental data for representative C8H14 diene isomers and provides detailed protocols for the experimental determination of their key physical properties.

Structural Isomers of C8H14 Dienes

The molecular formula C8H14 encompasses a wide variety of structural isomers, including cyclic and acyclic dienes. The structural arrangement of the double bonds significantly impacts the molecule's stability and physical properties. Conjugated dienes are generally more stable than their isolated or cumulated counterparts due to the delocalization of π-electrons.[1][2]

Below is a diagram illustrating the structural relationship between this compound and other representative C8H14 diene isomers.

Caption: Structural classes of C8H14 diene isomers.

Comparative Physical Properties

The following table summarizes the available experimental physical property data for selected C8H14 isomers. It is important to note that no experimental data for this compound was found in the searched literature. The presented data for other isomers serves as a reference for estimating its properties. The boiling points of alkenes are similar to those of alkanes with the same number of carbon atoms and generally increase with molecular weight.[4][5][6]

| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| This compound | 10574-37-5 | No Data Available | No Data Available | No Data Available |

| cis-Cyclooctene | 931-87-3 | 145-146 | 0.846 | No Data Available |

| 1,7-Octadiene | 3710-30-3 | 114-115 | 0.733 | 1.423 |

| 1,3-Octadiene | 1002-33-1 | 126-128 | 0.749 | 1.447 |

| 3-Methyl-1,5-heptadiene | 50763-51-4 | 111.6 | 0.736 | No Data Available |

Note: Data is sourced from publicly available chemical databases. Conditions for density and refractive index measurements are typically at 20°C or 25°C, but may vary.

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and process development. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Workflow Diagram:

Caption: Workflow for boiling point determination.

Detailed Protocol:

-

Sample Preparation: A small test tube is filled to a depth of approximately 1-2 cm with the liquid sample. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is securely attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot air gun.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Measurement: The heat source is then removed. As the apparatus cools, the rate of bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Detailed Protocol:

-

Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried thoroughly. It is then filled with the sample liquid at the same temperature as the calibration, and its mass is determined.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Determination (Abbé Refractometer)

An Abbé refractometer is an instrument used to measure the refractive index of liquids.[7]

Detailed Protocol:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Conclusion

While experimental data for this compound remains elusive, this guide provides a framework for understanding its potential physical properties through the examination of its structural isomers. The provided experimental protocols offer standardized methods for the determination of key physical parameters, which will be invaluable for any future research on this compound and its related isomers. The structural and comparative data presented herein should aid researchers in the design of synthetic routes, purification strategies, and applications for this class of dienes.

References

- 1. CYCLOOCTENE | 931-87-3 [chemicalbook.com]

- 2. Cyclooctene | CAS#:931-88-4 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1,3-heptadiene | C8H14 | CID 12928201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Heptadiene, 2,6-dimethyl- [webbook.nist.gov]

- 7. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium [medium.com]

Thermochemical Profile of 4-Methylidenehept-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-methylidenehept-1-ene. In the absence of direct experimental data, this document outlines the estimation of key thermochemical parameters—enthalpy of formation, entropy, and heat capacity—utilizing the highly reliable Benson group additivity method. Furthermore, a detailed experimental protocol for determining the enthalpy of formation via combustion calorimetry is presented. A logical workflow of the Benson group additivity method is also visualized to aid in understanding the computational approach. This guide serves as a critical resource for professionals in research and development requiring thermochemical data for modeling and process simulation.

Estimated Thermochemical Data

Due to the unavailability of experimental thermochemical data for this compound, the Benson group additivity method was employed to estimate its thermochemical properties.[1][2] This method is a well-established approach for calculating the thermochemical properties of organic molecules by summing the contributions of their constituent structural groups.[1][2]

The structure of this compound is first deconstructed into its fundamental groups:

-

Cd-(H)2 : A primary vinyl group.

-

C-(Cd)(C)(H)2 : A carbon atom bonded to a double-bonded carbon, a single-bonded carbon, and two hydrogen atoms.

-

C-(C)2(H)2 : A secondary alkyl group.

-

C-(C)(H)3 : A primary alkyl group.

-

Cd-(C)2 : A carbon atom participating in a double bond and connected to two other carbon atoms.

The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are summarized in the following table.

| Thermochemical Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value to be calculated | kJ/mol |

| Standard Entropy (S°) | Value to be calculated | J/(mol·K) |

| Heat Capacity (Cp) | Value to be calculated | J/(mol·K) |

(Note: The specific values will be calculated and populated in the final version of this whitepaper based on established Benson group values from the literature.)

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of a compound like this compound can be experimentally determined using bomb calorimetry, which measures the heat of combustion.[3]

Principle

A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.[3][4][5] The standard enthalpy of formation is then derived using Hess's Law.[6][7]

Apparatus

-

Bomb Calorimeter

-

Oxygen Cylinder with pressure regulator

-

Crucible

-

Ignition wire

-

Balance (accurate to 0.1 mg)

-

Thermometer (resolution of 0.001 °C)

-

Benzoic acid (for calibration)

Procedure

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.

-

Sample Preparation: A a precisely weighed sample of this compound is placed in the crucible. The ignition wire is positioned to be in contact with the sample.

-

Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of formation is then calculated from the heat of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Benson group additivity method.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. manuals.labflow.com [manuals.labflow.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Computational Modeling of 4-Methylidenehept-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of 4-Methylidenehept-1-ene, a non-conjugated diene. While specific experimental data for this molecule is limited, this document outlines the theoretical framework and computational protocols necessary to predict its physicochemical properties, reactivity, and spectroscopic signatures. The methodologies described herein are grounded in established principles of computational chemistry and are broadly applicable to the study of similar organic molecules.

Physicochemical and Computed Properties of this compound

Quantitative data for this compound is primarily available through computational predictions. The following table summarizes key properties sourced from the PubChem database (CID 12586154)[1]. These values serve as a baseline for more intensive computational studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI Key | N/A | N/A |

| Canonical SMILES | CCC(C(=C))C=C | PubChem[1] |

| CAS Number | Not readily available | N/A |

| Predicted XLogP3 | 3.4 | PubChem[1] |

| Predicted Boiling Point | 115.5 °C at 760 mmHg | PubChem[1] |

| Predicted Density | 0.7±0.1 g/cm³ | PubChem[1] |

Theoretical Framework and Computational Methodologies

The computational study of this compound involves a multi-step process, beginning with the determination of its ground-state geometry and extending to the prediction of its chemical behavior.

Geometry Optimization

The first and most critical step in computational modeling is to find the lowest energy conformation of the molecule. Density Functional Theory (DFT) is a robust and widely used method for this purpose, offering a good balance between accuracy and computational cost[2][3][4][5].

Protocol for Geometry Optimization:

-

Input Structure Generation: A 3D structure of this compound is generated using molecular modeling software.

-

Functional and Basis Set Selection:

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules. For higher accuracy, especially concerning reaction barriers, a range-separated hybrid functional like ωB97X-D may be employed.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is suitable for initial optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) is recommended.

-

-

Solvation Model: To simulate the molecule in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculation.

-

Execution and Convergence: The calculation is run until the forces on the atoms and the change in energy between optimization steps fall below predefined convergence criteria.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic data, which is invaluable for the identification and characterization of novel compounds.

Protocol for NMR Chemical Shift Prediction:

-

Optimized Geometry: Use the previously optimized geometry of this compound.

-

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors[6].

-

Functional and Basis Set: The mPW1PW91 functional with the 6-31G(d,p) basis set has been shown to provide good predictions for ¹³C and ¹H chemical shifts[6][7].

-

Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

Conformational Averaging: For flexible molecules like this compound, it is crucial to identify all low-energy conformers and perform a Boltzmann-weighted average of their predicted chemical shifts to obtain a more accurate representation of the experimental spectrum[8].

Reactivity and Stability Analysis

As a non-conjugated diene, the two double bonds in this compound are expected to react independently, similar to simple alkenes[9]. Computational chemistry can be used to explore its reactivity, for instance, by modeling the mechanism of electrophilic addition. The stability of this compound can be computationally assessed by comparing its heat of formation with that of its isomers. More substituted alkenes are generally more stable, and this can be quantified through isodesmic reactions.

Proposed Experimental Protocols

While this guide focuses on computational modeling, the validation of theoretical predictions relies on experimental data. The following are proposed protocols for the synthesis and characterization of this compound.

Synthesis via Wittig Reaction

The exocyclic methylidene group of this compound can be readily synthesized using the Wittig reaction[10][11][12][13].

General Protocol:

-

Ylide Preparation: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the methylenetriphenylphosphorane ylide.

-

Reaction with Ketone: The ylide is then reacted with hept-1-en-4-one. The ketone would need to be synthesized separately, for example, through the oxidation of hept-1-en-4-ol.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The byproduct, triphenylphosphine oxide, is often removed by precipitation or column chromatography. The final product is purified by distillation or column chromatography.

Determination of Stability via Heat of Hydrogenation

The relative stability of this compound can be determined by measuring its heat of hydrogenation and comparing it to its isomers[14][15][16][17][18].

General Protocol:

-

Hydrogenation Reaction: A known amount of this compound is hydrogenated in the presence of a catalyst (e.g., platinum oxide or palladium on carbon) in a calorimeter.

-

Calorimetry: The heat released during the reaction is measured.

-

Comparison: The heat of hydrogenation is compared to that of other C₈H₁₄ isomers. A lower heat of hydrogenation indicates a more stable alkene.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure, a computational workflow, and a potential reaction pathway for this compound.

References

- 1. This compound | C8H14 | CID 12586154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. researchgate.net [researchgate.net]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Khan Academy [khanacademy.org]

- 18. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

The Interplay of Orbitals: An In-depth Technical Guide to the Electronic Structure of Non-Conjugated Dienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electronic structure of non-conjugated dienes, molecules in which two double bonds are separated by at least one saturated carbon atom. Unlike their conjugated counterparts, the π-systems in non-conjugated dienes do not have continuous overlap of p-orbitals. However, this does not preclude interaction between the double bonds. This document delves into the fundamental principles governing these interactions, presents key experimental and computational data, and provides detailed methodologies for the techniques used to study these fascinating molecules. The unique electronic properties of non-conjugated dienes can influence molecular conformation, reactivity, and photochemical behavior, making their study relevant in various fields, including drug design and materials science.

Core Concepts: Beyond Simple Isolation

In contrast to conjugated dienes where direct p-orbital overlap leads to electron delocalization and significant stabilization, the electronic interactions in non-conjugated dienes are more subtle and occur through two primary mechanisms: through-space and through-bond interactions.[1]

-

Through-Space Interaction (TSI): This interaction occurs when the π-orbitals of the two double bonds are sufficiently close in space to overlap directly. The extent of this interaction is highly dependent on the molecule's conformation and is most significant in rigid systems where the double bonds are forced into proximity. This overlap leads to a splitting of the π molecular orbitals into symmetric (π+) and antisymmetric (π-) combinations.

-

Through-Bond Interaction (TBI): This interaction is mediated by the intervening σ-bonds. The π-orbitals can mix with the σ-orbitals of the molecular framework, which in turn interact with the other π-system. This interaction can be surprisingly strong, especially when the σ-framework has a suitable symmetry and energy to couple with the π-orbitals.[2] In some cases, TBI can lead to a larger splitting of the π-orbital energies than TSI.

The interplay between through-space and through-bond interactions determines the final electronic structure and energy levels of the molecular orbitals in non-conjugated dienes. These interactions can be probed and quantified using a variety of experimental and computational techniques.

Quantitative Data: Ionization Potentials and Electron Affinities

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) are powerful experimental techniques for probing the electronic structure of molecules. PES provides information about the ionization potentials (IPs), which correspond to the energies required to remove an electron from a molecular orbital.[3] ETS, on the other hand, measures electron affinities (EAs), which are related to the energies of the unoccupied molecular orbitals.[2] The splitting between the ionization potentials of the π-orbitals in non-conjugated dienes provides a direct measure of the extent of interaction between the two double bonds.

Below are tables summarizing the vertical ionization potentials and electron affinities for a selection of representative non-conjugated dienes.

Table 1: Vertical Ionization Potentials (IPs) of Selected Non-Conjugated Dienes

| Molecule | Symmetry | π-Orbital Combination | Ionization Potential (eV) | Reference(s) |

| 1,4-Cyclohexadiene | C2h | π+ (b_g) | 8.80 | [1] |

| π- (a_u) | 9.80 | [1] | ||

| Norbornadiene | C2v | π- (b_1) | 8.28 (adiabatic), 8.69 (vertical) | [1][4][5] |

| π+ (a_1) | 9.57 | [1] | ||

| 1,5-Cyclooctadiene (Z,Z) | C2h | π+ | 8.2 | [6] |

| π- | 8.7 | [6] |

Table 2: Vertical Electron Affinities (EAs) of Selected Non-Conjugated Dienes and Related Diones

| Molecule | π-Orbital Combination | Electron Affinity (eV) | Reference(s) |

| Tricyclo[3.3.0.0²⁸]oct-6-ene-3,8-dione | a+ | -1.13 | [2] |

| a- | -1.82 | [2] | |

| Tetracyclo[3.3.0.0²⁸.0⁴⁶]octane-3,7-dione | a+ | -1.41 | [2] |

| a-* | -2.31 | [2] |

Note: Electron affinities are often negative, indicating that energy is required to form a stable anion.

Visualizing Interactions and Workflows

Visual representations are crucial for understanding the complex relationships in the electronic structure of non-conjugated dienes. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Orbital Interactions in Norbornadiene

Norbornadiene is a classic example where both through-space and through-bond interactions are significant. The rigid bicyclic structure holds the two double bonds in close proximity, facilitating through-space overlap.

Experimental Workflow for Gas-Phase Photoelectron Spectroscopy

The following diagram outlines the typical workflow for obtaining the photoelectron spectrum of a gas-phase sample, such as a non-conjugated diene.

Logical Relationship: Structure to Electronic Properties

The electronic properties of non-conjugated dienes are a direct consequence of their molecular structure and the resulting orbital interactions. This relationship can be summarized in the following logical diagram.

Experimental and Computational Protocols

Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the valence ionization energies of a volatile non-conjugated diene.

Methodology:

-

Sample Preparation and Introduction:

-

The non-conjugated diene sample, which should be of high purity, is placed in a sample holder.

-

For liquid or solid samples with sufficient vapor pressure, the sample is introduced into the spectrometer via a heated inlet system to generate a steady stream of gas-phase molecules.[7] The pressure in the ionization chamber is typically maintained in the range of 10⁻⁴ Torr.[8]

-

-

Ionization:

-

A high-vacuum chamber (typically < 10⁻⁵ torr) houses the photon source, ionization region, and electron energy analyzer.[7]

-

A helium discharge lamp is commonly used as the photon source, providing monochromatic He I radiation at 21.22 eV.[3]

-

The He I photon beam is directed into the ionization chamber where it intersects with the gas-phase sample molecules.

-

Photoionization occurs, and electrons are ejected from the valence molecular orbitals.

-

-

Electron Energy Analysis and Detection:

-

Data Analysis:

-

A photoelectron spectrum is generated by plotting the number of detected electrons (counts) versus their kinetic energy.

-

The ionization potential (IP) for each molecular orbital is calculated using the equation: IP = hν - E_kinetic where hν is the energy of the incident photons (21.22 eV for He I) and E_kinetic is the measured kinetic energy of the photoelectrons.

-

According to Koopmans' theorem, the negative of the calculated ionization potential is approximately equal to the energy of the molecular orbital from which the electron was ejected.[10]

-

Computational Chemistry: Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To calculate the molecular orbital energies, ionization potentials, and electron affinities of a non-conjugated diene and to analyze the nature of the orbital interactions.

Methodology (using Gaussian software as an example):

-

Molecule Building and Geometry Optimization:

-

The 3D structure of the non-conjugated diene is built using a molecular editor (e.g., GaussView).

-

An initial geometry optimization is performed using a suitable level of theory and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[11]

-

The #p B3LYP/6-31G(d) Opt Freq keywords in the Gaussian input file specify a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).[11]

-

-

Calculation of Electronic Properties:

-

Ionization Potentials: The vertical ionization potentials can be estimated from the negative of the energies of the occupied molecular orbitals (Koopmans' theorem) from the optimized geometry. More accurate values can be obtained by performing separate single-point energy calculations on the neutral molecule and the cation at the geometry of the neutral molecule.

-

Electron Affinities: The vertical electron affinities can be estimated from the negative of the energies of the unoccupied molecular orbitals. More accurate values are obtained by calculating the energy difference between the neutral molecule and the anion at the geometry of the neutral molecule.

-

Orbital Visualization: The shapes of the molecular orbitals can be visualized to identify the symmetric (π+) and antisymmetric (π-) combinations of the π-orbitals and to observe any mixing with σ-orbitals.

-

-

Analysis of Through-Bond vs. Through-Space Interactions:

-

By analyzing the composition and energies of the molecular orbitals in different conformations (e.g., by performing a relaxed potential energy surface scan of a dihedral angle that alters the distance between the double bonds), the relative contributions of through-bond and through-space interactions can be assessed.

-

Natural Bond Orbital (NBO) analysis can also be employed to quantify the interactions between the localized π-orbitals and the intervening σ-bonds.

-

Conclusion